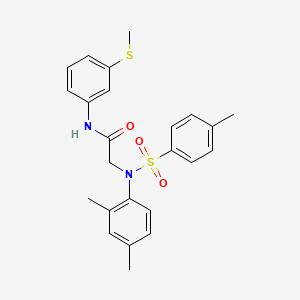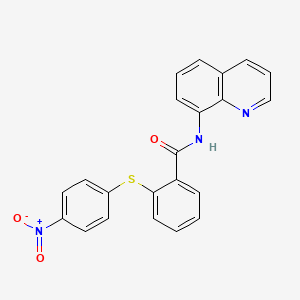![molecular formula C21H22N2O2S B3544528 N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B3544528.png)
N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide
Übersicht
Beschreibung
N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
The synthesis of N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide typically involves the reaction of 4-(2-methylpropyl)phenylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring . The final step involves the reaction of the thiazole intermediate with phenoxyacetyl chloride to produce the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Analyse Chemischer Reaktionen
N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, the compound’s anti-inflammatory and anticancer effects are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substituents, which may affect its potency and selectivity.
4-Isobutylphenyl-4’-methylphenyliodonium hexafluorophosphate: Another thiazole derivative used in photoinitiators and polymer chemistry.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15(2)12-16-8-10-17(11-9-16)19-14-26-21(22-19)23-20(24)13-25-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXSBTTYVBHSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3544465.png)
![2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3544473.png)
![3-methyl-4-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3544482.png)
![N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3544494.png)
![2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B3544503.png)
![2-(3,4-dichloro-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3544512.png)
![3-(4-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3544522.png)
![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B3544532.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B3544540.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-ethoxybenzamide](/img/structure/B3544548.png)
